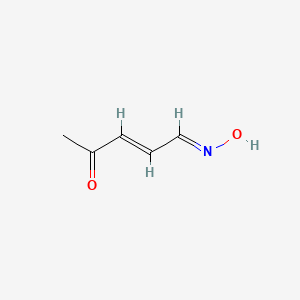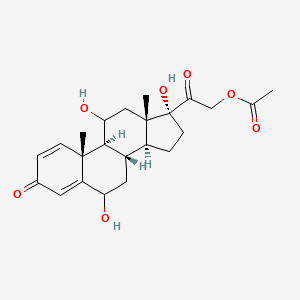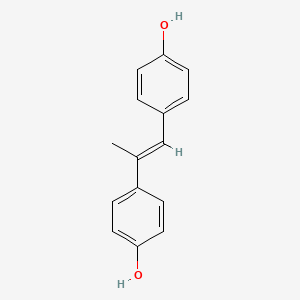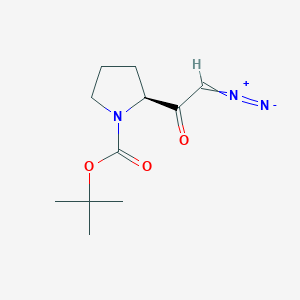
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- is a heterocyclic aromatic compound containing a benzene ring with a nitro group and a methoxy group in the para position. It is a colorless liquid that is soluble in common organic solvents. The compound has been studied extensively for its unique properties and its applications in scientific research.
作用机制
The exact mechanism by which benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- acts is not fully understood. However, it is believed that the nitro group in the para position of the benzene ring is responsible for its unique properties. The nitro group is believed to act as an electron-withdrawing group, which leads to an increase in the electron density of the ring and a decrease in the electron density of the methoxy group. This electron shift leads to the formation of a resonance stabilized intermediate, which is believed to be responsible for the compound’s unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- are not fully understood. However, the compound has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes. Additionally, the compound has been shown to have an effect on the expression of certain genes and to have an effect on cell growth and differentiation.
实验室实验的优点和局限性
The advantages of using benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- in laboratory experiments include its low cost and its ease of synthesis. Additionally, the compound is relatively stable and does not require special handling or storage. The main limitation of using the compound in laboratory experiments is that it is not soluble in water and must be used in organic solvents.
未来方向
There are a number of potential future directions for research on benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-. These include further investigation into the biochemical and physiological effects of the compound, as well as further research into its potential applications in the synthesis of pharmaceuticals, dyes and pigments, and organic semiconductors. Additionally, further research into the synthesis of the compound and its derivatives may lead to new and more efficient synthesis methods. Finally, further research into the mechanism of action of the compound may lead to a better understanding of its unique properties and its potential applications.
合成方法
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- can be synthesized from benzene and nitrobenzene using a nitroalkylation reaction. The reaction involves the addition of nitrobenzene to benzene in the presence of a base such as potassium hydroxide. The resulting product is a nitroalkylated benzene derivative.
科学研究应用
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- has been used in a wide variety of scientific research applications. It has been used as a substrate in the synthesis of heterocyclic compounds and in the synthesis of polymers-based materials. It has also been used as a reagent in the synthesis of pharmaceuticals and in the synthesis of dyes and pigments. Additionally, the compound has been used in the synthesis of organic semiconductors and in the synthesis of organic light-emitting diodes.
属性
IUPAC Name |
1-methoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-8-7-14(18(21)22)13(9-10-17(19)20)16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFMXZSFUHXQJ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)




